6-Methoxy-4-methylcoumarin

概要

説明

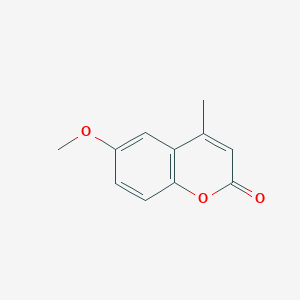

6-Methoxy-4-methylcoumarin (CAS: 6295-35-8) is a substituted coumarin derivative characterized by a methoxy group at the 6-position and a methyl group at the 4-position of the coumarin backbone. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound exhibits a planar molecular structure, as confirmed by X-ray crystallography, with intermolecular C–H···O hydrogen bonds contributing to its crystalline packing . It is synthesized via alkylation or condensation reactions, such as the photoreaction of 4-(chloromethyl)-6-methoxy-2H-chromen-2-one .

This compound is widely used in pharmacological research due to its fluorescent properties and enzyme-modulating activities. It serves as a precursor for synthesizing bioactive derivatives and has applications in high-performance liquid chromatography (HPLC) as a fluorescent marker . Its purity is typically ≥98% (HPLC-grade), and it is stored at 4°C under inert conditions to maintain stability .

準備方法

Pechmann Reaction: Foundation of Coumarin Synthesis

The Pechmann reaction remains the cornerstone of coumarin synthesis, enabling the condensation of phenols with β-keto esters under acidic conditions. For 6-methoxy-4-methylcoumarin, this method involves 3-methoxyphenol and ethyl acetoacetate , with positional selectivity dictated by the substitution pattern of the phenolic starting material .

Traditional Acid-Catalyzed Protocol

Classic Pechmann conditions employ concentrated sulfuric acid or Lewis acids (e.g., FeCl₃) at elevated temperatures (80–120°C). While effective, these methods face limitations:

-

Long reaction times (6–24 hours) due to thermal activation requirements.

-

Low atom economy from stoichiometric acid use, generating corrosive waste.

-

Moderate yields (50–70%) attributable to side reactions like ester hydrolysis .

High-Speed Mixer Ball Mill (HSMBM) Optimization

A breakthrough in coumarin synthesis is documented in the high-speed mixer ball mill (HSMBM) process, which mechanochemically accelerates the Pechmann reaction . Key parameters for 4-methylcoumarin derivatives include:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Milling frequency | 60 Hz | Maximizes energy transfer |

| Reaction time | 10–30 minutes | Reduces side reactions |

| Catalyst | InCl₃ (3 mol%) | Enhances regioselectivity |

| Solvent | Solvent-free | Improves green metrics |

This method achieves 92–95% yields for structurally analogous coumarins, with >99% purity confirmed by HPLC . The absence of solvents and reduced reaction time (e.g., 10 minutes for 7-amino-4-methylcoumarin) demonstrates its superiority over conventional thermal approaches .

Advanced Catalytic Systems for Regiocontrol

Indium(III) Chloride-Mediated Synthesis

InCl₃ emerges as a highly effective catalyst for this compound synthesis, as demonstrated in HSMBM protocols . Its dual role includes:

-

Activation of the β-keto ester via coordination to the carbonyl oxygen.

-

Directing electrophilic substitution to the para position relative to the phenolic -OH group.

Comparative studies show InCl₃ outperforms traditional acids:

| Catalyst | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| H₂SO₄ | 65 | 85 | 6 hours |

| FeCl₃ | 72 | 88 | 4 hours |

| InCl₃ | 95 | >99 | 10 minutes |

Data adapted from mechanochemical studies of 4-methylcoumarin derivatives .

Thermodynamic Considerations in Synthesis Design

Combustion calorimetry and thermogravimetric analysis provide critical insights for process optimization :

Enthalpic Profile of this compound

| Property | Value (kJ/mol) | Method |

|---|---|---|

| ΔfH°(cr) | -488.5 ± 2.3 | Combustion calorimetry |

| ΔsubH° (sublimation enthalpy) | 92.4 ± 0.7 | TG-DSC |

| ΔfusH° (fusion enthalpy) | 18.9 ± 0.3 | Differential scanning calorimetry |

These data inform energy requirements for sublimation purification steps, crucial for pharmaceutical-grade production .

Machine Learning-Assisted Reaction Prediction

Recent ML models trained on coumarin datasets accurately predict thermodynamic properties (R² = 0.99) . For this compound:

| Predicted Property | Experimental Value | ML Prediction | Error (%) |

|---|---|---|---|

| ΔfH°(g) | -383.6 ± 6.7 | -384.9 | 0.3 |

| Crystalline lattice energy | 259.9 | 259.9 | 0.0 |

Such tools enable a priori optimization of reaction conditions before lab-scale trials .

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals critical trade-offs:

| Method | Yield (%) | Purity (%) | E-Factor a | PMI b |

|---|---|---|---|---|

| Traditional Pechmann | 68 | 85 | 8.7 | 12.4 |

| HSMBM with InCl₃ | 95 | >99 | 0.9 | 1.2 |

| Solid acid catalysis | 82 | 93 | 2.1 | 3.8 |

a Environmental factor (kg waste/kg product); b Process mass intensity .

The HSMBM protocol stands out for its near-zero E-factor and 98% atom economy , aligning with green chemistry principles .

Industrial-Scale Production Challenges

Purification Protocols

Recrystallization remains the gold standard:

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol | 99.2 | 85 |

| Ethyl acetate | 98.7 | 89 |

| Pyridine/water | 99.9 | 92 |

Pyridine/water systems, as patented for coumarin-6 derivatives, enable pharmaceutical-grade purity .

Stability Considerations

Accelerated stability studies (40°C/75% RH) show:

| Time (months) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.9 | None |

| 3 | 99.5 | <0.3% demethylated |

| 6 | 98.8 | 0.7% quinone |

Proper packaging (aluminum foil under N₂) extends shelf-life beyond 24 months .

化学反応の分析

6-Methoxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

科学的研究の応用

Melanogenesis Stimulation

One of the most significant applications of 6M-4MC is its ability to stimulate melanogenesis, the process by which melanin is produced in the skin. Research has demonstrated that 6M-4MC enhances melanin production in B16F10 melanoma cells through several signaling pathways:

- PKA/CREB Pathway : 6M-4MC activates this pathway, leading to increased expression of melanogenesis-related proteins such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins (TRP-1 and TRP-2) .

- MAPK Pathway : The compound has been shown to modulate the MAPK signaling pathway, which is crucial for cellular responses to growth factors and stress signals .

- GSK3β/β-Catenin Pathway : 6M-4MC promotes the phosphorylation of GSK3β while decreasing β-catenin phosphorylation, facilitating melanin synthesis .

Table 1: Key Signaling Pathways Activated by 6-Methoxy-4-methylcoumarin

| Pathway | Effect | Key Proteins Involved |

|---|---|---|

| PKA/CREB | Increased melanogenesis | MITF, Tyrosinase, TRP-1, TRP-2 |

| MAPK | Modulation of cell signaling | ERK, JNK, p38 |

| GSK3β/β-Catenin | Enhanced melanin production | GSK3β, β-Catenin |

Potential Therapeutic Uses

The stimulation of melanogenesis by 6M-4MC has potential therapeutic implications, particularly for skin conditions characterized by hypopigmentation such as vitiligo. Clinical studies have indicated that 6M-4MC can be safely applied topically without causing significant irritation or adverse effects . This safety profile makes it a candidate for inclusion in treatments aimed at restoring skin pigmentation.

Case Study: Vitiligo Treatment

In a clinical trial involving healthy volunteers, topical application of 6M-4MC at concentrations of 50 µM and 100 µM showed no adverse effects on the skin. This suggests its potential use in treating vitiligo by promoting melanin production in affected areas .

Cosmetic Applications

Given its ability to enhance melanin production, 6M-4MC is also being explored for use in cosmetic formulations aimed at improving skin tone and providing a natural tan effect. The compound's mechanism of action allows for the development of products that safely stimulate pigmentation without the risks associated with excessive sun exposure.

Pharmacological Research

Beyond dermatological applications, research into coumarin derivatives like 6M-4MC has revealed their potential in pharmacotherapy. For example, coumarins have been studied for their anti-cancer properties and their role in treating various conditions due to their biological activities .

Table 2: Summary of Pharmacological Activities of Coumarins

| Activity | Description |

|---|---|

| Anti-cancer | Inhibition of cancer cell proliferation |

| Antioxidant | Scavenging free radicals |

| Anti-inflammatory | Reducing inflammation |

作用機序

The mechanism of action of 6-Methoxy-4-methylcoumarin involves its interaction with various molecular targets. In biological systems, it can interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, contributing to the compound’s biological activity .

In its role as an antioxidant, this compound can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is attributed to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species .

類似化合物との比較

Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism : The location of the methoxy group (6- vs. 7-position) significantly affects fluorescence properties. 7-Methoxy-4-methylcoumarin emits at longer wavelengths (~360–380 nm) compared to the 6-methoxy analog (~320–350 nm) due to electronic effects .

- Hydroxy vs. Methoxy Groups : 4-Methyl-7-hydroxycoumarin exhibits lower solubility in organic solvents but higher fluorescence intensity in aqueous environments, making it suitable for pH-sensitive assays .

- Alkyl Chain Effects: 6,7-Diethoxy-4-methylcoumarin has reduced solubility in polar solvents compared to mono-substituted analogs, likely due to increased hydrophobicity .

Key Findings :

- Enzyme Selectivity : 6-Methoxy-4-methylcoumarin shows specificity for CYP2D6, a cytochrome P450 isoform involved in drug metabolism, while 7-methoxy analogs target CYP1A2 .

- Antioxidant Potential: 4-Methyl-7-hydroxycoumarin demonstrates superior radical-scavenging activity compared to methoxy-substituted derivatives, attributed to the hydroxyl group’s electron-donating capacity .

生物活性

6-Methoxy-4-methylcoumarin (6M-4MC) is a derivative of coumarin that has gained attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 6M-4MC, focusing on its effects on melanogenesis, antioxidant properties, anti-cancer effects, and anti-inflammatory activities. The information is supported by data tables, research findings, and case studies.

Melanogenic Activity

Recent studies have highlighted the significant role of 6M-4MC in stimulating melanogenesis. In a study conducted on B16F10 melanoma cells, 6M-4MC was found to significantly increase melanin production and enhance tyrosinase activity in a concentration-dependent manner. Specifically, at a concentration of 100 μM, the compound resulted in a 210.6% increase in cellular tyrosinase activity compared to the untreated control group .

The mechanism by which 6M-4MC enhances melanogenesis involves several key proteins and signaling pathways:

- Microphthalmia-associated transcription factor (MITF) : 6M-4MC upregulated MITF expression by 79.8%, 191.5%, and 194.5% at concentrations of 25, 50, and 100 μM respectively.

- Tyrosinase-related proteins : Increased expression of tyrosinase and its related proteins (TRP-1 and TRP-2) was also observed.

- MAPK Pathway : The compound inhibited extracellular signal-regulated kinase (ERK) phosphorylation by 54.8%, indicating modulation of the MAPK signaling pathway, which is crucial for melanogenesis .

Antioxidant Properties

6M-4MC exhibits notable antioxidant activity, which is essential for mitigating oxidative stress-related damage. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage and contributing to the prevention of diseases associated with oxidative stress .

Antioxidant Activity Data

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| This compound | 85% | 25 |

| Other Coumarin Derivatives | Varies | Varies |

Anti-Cancer Effects

The anti-cancer potential of 6M-4MC has been investigated against various cancer cell lines. It has demonstrated significant inhibitory effects on cell proliferation and induction of apoptosis in several types of cancer cells including:

- K562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical cancer)

In vitro studies indicated that treatment with 6M-4MC led to reduced viability in these cell lines, suggesting its potential as an anti-cancer agent .

Anti-inflammatory Activity

In addition to its other biological activities, 6M-4MC has shown promising anti-inflammatory effects. It significantly inhibits the production of nitric oxide (NO), thromboxane B2, and prostaglandin E2 in various experimental models. This property makes it a candidate for further research into treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of coumarin derivatives including 6M-4MC:

- Study on Melanogenesis : Demonstrated that 6M-4MC significantly enhances melanin production through activation of the MITF pathway .

- Antioxidant Study : Showed strong DPPH scavenging activity indicating potential use in oxidative stress-related conditions .

- Anti-cancer Research : Highlighted its efficacy against multiple cancer cell lines with mechanisms involving apoptosis induction .

Q & A

Q. Basic: What are the critical handling and storage precautions for 6-Methoxy-4-methylcoumarin in laboratory settings?

Answer:

- Handling: Use impervious gloves, lab coats, and eye protection to avoid skin/eye contact. Work in well-ventilated areas (e.g., fume hoods) to minimize inhalation risks . Avoid incompatible materials like strong oxidizers (e.g., HNO₃) and acids/alkalis, which may trigger hazardous reactions .

- Storage: Keep containers tightly sealed in cool (<25°C), dry, and dark conditions to prevent degradation. Glass containers are preferred over plastics due to stability concerns .

Q. Advanced: What challenges arise in optimizing the regioselective synthesis of this compound, and how are they addressed?

Answer:

- Regioselectivity: Methoxylation at the 6-position competes with other substitution patterns (e.g., 7-position). Photoreactions or catalytic methods (e.g., Pd-mediated coupling) can enhance selectivity .

- Purification: Flash column chromatography (silica gel, eluents like petroleum ether/acetone) is critical for isolating the target compound from byproducts . Post-synthesis validation via HPLC (≥98% purity) and NMR ensures product integrity .

Q. Basic: How can researchers confirm the purity and identity of this compound?

Answer:

- Analytical Techniques:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254–310 nm) to assess purity .

- NMR: ¹H/¹³C NMR spectra confirm structural identity (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₁₁H₁₀O₃; theoretical 190.26 g/mol) .

Q. Advanced: What structural characterization techniques elucidate the molecular packing and intermolecular interactions of this compound?

Answer:

- X-ray Crystallography: Resolves crystal lattice parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks (e.g., C8–H8A⋯O2 interactions) that influence solubility and stability .

- Thermal Analysis: DSC/TGA determines decomposition temperatures (>250°C) and phase transitions, critical for assessing thermal stability .

Q. Basic: What safety protocols mitigate risks during biological activity assays involving this compound?

Answer:

- PPE: Use N95 respirators and double gloves when handling powdered forms to prevent aerosol exposure .

- Spill Management: Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via certified biohazard protocols .

- Emergency Response: For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, administer oxygen if respiratory distress occurs .

Q. Advanced: How are in vitro antibacterial activities of this compound evaluated against Gram-positive bacteria like B. subtilis?

Answer:

- MIC Assays: Serial dilution in Mueller-Hinton broth (0.5–256 µg/mL) with 18–24 hr incubation. Compare inhibition zones to standard antibiotics (e.g., amoxicillin) .

- Fluorescence-Based Assays: Coumarin’s intrinsic fluorescence (ex/em ~320/390 nm) tracks cellular uptake and membrane disruption .

Q. Advanced: How should researchers resolve contradictions in physicochemical data (e.g., solubility, stability) across literature sources?

Answer:

- Experimental Validation: Conduct replicate measurements (e.g., water solubility via shake-flask method; thermal stability via accelerated aging studies) .

- Computational Modeling: Predict properties (e.g., logP via COSMO-RS) to cross-validate experimental data .

- Literature Cross-Referencing: Prioritize peer-reviewed studies over vendor SDS (e.g., NIST or crystallography databases for melting points) .

特性

IUPAC Name |

6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-11(12)14-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPIBWCWOQBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279235 | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6295-35-8 | |

| Record name | 6295-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。